2-Bromo-2,4,4-trimethylhexan-3-one
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Overview
Description
2-Bromo-2,4,4-trimethylhexan-3-one is an organic compound with the molecular formula C9H17BrO It is a brominated ketone, characterized by the presence of a bromine atom and a carbonyl group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,4,4-trimethylhexan-3-one typically involves the bromination of 2,4,4-trimethylhexan-3-one. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually conducted at room temperature, and the bromine is added dropwise to the ketone solution to ensure controlled bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,4,4-trimethylhexan-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or diethyl ether.
Major Products
Substitution: Formation of 2-hydroxy-2,4,4-trimethylhexan-3-one or other substituted derivatives.
Elimination: Formation of alkenes such as 2,4,4-trimethylhex-2-ene.
Reduction: Formation of 2-bromo-2,4,4-trimethylhexan-3-ol.
Scientific Research Applications
2-Bromo-2,4,4-trimethylhexan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-2,4,4-trimethylhexan-3-one involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo various transformations such as reduction or condensation. The compound’s reactivity is influenced by the presence of the bulky trimethyl groups, which can affect the steric and electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpentan-2-one: A brominated ketone with a similar structure but fewer methyl groups.
2-Bromo-3,3-dimethylbutan-2-one: Another brominated ketone with a different arrangement of methyl groups.
2-Bromo-2-methylpropan-1-ol: A brominated alcohol with a similar bromine-containing structure.
Uniqueness
2-Bromo-2,4,4-trimethylhexan-3-one is unique due to the presence of three methyl groups on the hexane backbone, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
58763-44-3 |
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Molecular Formula |
C9H17BrO |
Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-bromo-2,4,4-trimethylhexan-3-one |
InChI |
InChI=1S/C9H17BrO/c1-6-8(2,3)7(11)9(4,5)10/h6H2,1-5H3 |
InChI Key |
YPAYLTPOZDMUKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)C(C)(C)Br |
Origin of Product |
United States |
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